
Vanoxerine dihydrochloride
Overview
Description
Preparation Methods
The synthesis of GBR 12909 dihydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of 1-(2-Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine.
Reaction Conditions: The compound is synthesized through a series of reactions involving the use of reagents such as 4-fluorobenzyl chloride, piperazine, and phenylpropyl bromide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production: On an industrial scale, the synthesis of GBR 12909 dihydrochloride involves the use of large-scale reactors and purification systems to produce the compound in bulk quantities.
Chemical Reactions Analysis
Chemical Reactions of Vanoxerine Dihydrochloride
This compound undergoes several types of chemical reactions. One such reaction is oxidation. this compound is a hydrochloride salt obtained by reacting vanoxerine with two equivalents of hydrogen chloride .
Biological Activity and Effects on Cell Cycle
This compound functions as a cyclin-dependent kinase (CDK) inhibitor, specifically targeting CDK2, CDK4, and CDK6. These kinases are critical for cell cycle regulation, and their dysregulation is commonly associated with various cancers, including hepatocellular carcinoma (HCC).
In Vitro Studies
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In human HCC cell lines QGY7703 and Huh7, this compound exhibited significant cytotoxicity with IC50 values of 3.79 μM and 4.04 μM, respectively .
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Treatment with this compound resulted in G1-phase cell cycle arrest, induction of apoptosis, and downregulation of CDK2/4/6 and cyclins D/E . It also decreased the phosphorylation of retinoblastoma protein (Rb) .
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These effects indicate that vanoxerine effectively halts the proliferation of cancer cells by disrupting the cell cycle.
In Vivo Studies
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In vivo study in BALB/C nude mice subcutaneously xenografted with Huh7 cells, this compound (40 mg/kg, i.p.) injection for 21 days produced significant anti-tumor activity (p < 0.05), which was comparable to that achieved by 5-Fu (10 mg/kg, i.p.), with the combination treatment resulting in a synergistic effect .
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Immunohistochemistry staining of the tumor tissues also revealed significantly reduced expressions of Rb and CDK2/4/6 in the this compound treatment group .
Dopamine Transporter Antagonist
This compound is a highly selective dopamine transporter antagonist, meaning it binds and blocks the dopamine transporter, inhibiting dopamine reuptake. It has a high affinity for the dopamine transporter and a slower dissociation rate than cocaine. The primary result of this compound’s action is an increase in the amount of dopamine in the synapse.
Effects on Cardiac Ion Channels
Vanoxerine blocks human cardiac sodium (hNav 1.5) channel currents and guinea pig cardiac calcium currents in addition to blocking hERG channel currents and prolonging action potential durations (APDs) mildly in canine cardiac myocytes and Purkinje fibers . Vanoxerine's block of Cav 1.2 and Nav 1.5, in particular, were more potent at faster rates and led to the suggestion that vanoxerine might be effective in terminating AF/AFL and restoring NSR without being proarrhythmic .
Scientific Research Applications
GBR 12909 dihydrochloride has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a reference compound for studying the structure-activity relationships of dopamine transporter inhibitors.
Biology: In biology, it is used to study the role of dopamine in various physiological processes, including neurotransmission and behavior.
Medicine: In medicine, it is used to investigate the potential therapeutic effects of dopamine transporter inhibitors in the treatment of neurological disorders such as Parkinson’s disease and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
GBR 12909 dihydrochloride exerts its effects by inhibiting the dopamine transporter (DAT). This inhibition prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. The compound binds to the DAT with high affinity, blocking the transporter’s function and thereby enhancing dopaminergic signaling. This mechanism is similar to that of cocaine, but GBR 12909 dihydrochloride has a longer duration of action and fewer negative behavioral effects .
Comparison with Similar Compounds
GBR 12909 dihydrochloride is unique among dopamine transporter inhibitors due to its high selectivity and long duration of action. Similar compounds include:
Vanoxerine (GBR 12909): Vanoxerine is a competitive, potent, and highly selective dopamine reuptake inhibitor with similar properties to GBR 12909 dihydrochloride.
GBR 12909 dihydrochloride stands out due to its high affinity for the dopamine transporter and its ability to produce long-lasting effects with fewer negative behavioral consequences.
Biological Activity
Vanoxerine dihydrochloride, a piperazine derivative, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and cardiac arrhythmias. This article explores its mechanisms of action, biological effects, and relevant research findings.
This compound primarily functions as a cyclin-dependent kinase (CDK) inhibitor , specifically targeting CDK2, CDK4, and CDK6. These kinases are critical for cell cycle regulation, and their dysregulation is commonly associated with various cancers, including hepatocellular carcinoma (HCC) . Additionally, vanoxerine acts as a dopamine reuptake inhibitor and a multi-channel blocker affecting sodium, calcium, and potassium channels in cardiac tissues . This dual action not only positions it as a potential therapeutic agent for HCC but also in treating atrial fibrillation (AF) and flutter (AFL).
In Vitro Studies
In studies involving human HCC cell lines QGY7703 and Huh7, this compound exhibited significant cytotoxicity with IC50 values of 3.79 μM and 4.04 μM, respectively. Treatment with vanoxerine resulted in:
- G1-phase cell cycle arrest
- Induction of apoptosis
- Downregulation of CDK2/4/6 and cyclins D/E
- Decreased phosphorylation of retinoblastoma protein (Rb)
These effects indicate that vanoxerine effectively halts the proliferation of cancer cells by disrupting the cell cycle .
In Vivo Studies
In vivo experiments conducted on BALB/C nude mice xenografted with Huh7 cells demonstrated that intraperitoneal administration of this compound (40 mg/kg) over 21 days resulted in significant anti-tumor activity comparable to that achieved by 5-fluorouracil (5-Fu) (10 mg/kg). The combination treatment showed a synergistic effect, enhancing overall efficacy .
Cardiac Effects and Arrhythmia Management
Vanoxerine's impact on cardiac function has been extensively studied due to its ability to block hERG potassium channels. While it prolongs the QT interval, it does not induce proarrhythmic effects typically associated with other hERG blockers like dofetilide. Instead, vanoxerine has been shown to effectively terminate AF/AFL in animal models without inducing Torsade de Pointes .
Clinical Trials
Clinical trials have confirmed vanoxerine's efficacy in re-establishing normal sinus rhythm in patients with AF/AFL. The drug's frequency-dependent action allows it to selectively block ion channels during rapid heart rates, making it a promising candidate for arrhythmia management .
Case Study: QT Interval Analysis
A case study analyzing the relationship between vanoxerine dosage and QT interval changes involved 15 patients receiving varying doses (50 mg and 75 mg). The results indicated that while vanoxerine affected the QT interval, careful monitoring ensured no serious adverse events occurred .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of vanoxerine dihydrochloride in experimental models?
this compound exhibits dual mechanisms: (1) as a competitive, selective dopamine reuptake inhibitor (DRI) with a Ki of 1 nM for the dopamine transporter (DAT) , and (2) as a CDK2/4/6 inhibitor, reducing phosphorylation of Rb and cyclin D/E complexes in cancer models . Methodologically, target validation requires assays such as radioligand binding for DAT affinity and kinase activity profiling for CDK inhibition.
Q. What in vitro assays are commonly used to assess vanoxerine's dopamine reuptake inhibition?
Key assays include:
- Radioligand displacement assays using [³H]dopamine to measure DAT binding affinity (Ki values) .
- Functional uptake assays in synaptosomal preparations or transfected cell lines (e.g., HEK293 expressing human DAT) to quantify IC50 .
- Electrophysiological studies to confirm selectivity over serotonin/norepinephrine transporters .
Q. How is this compound typically administered in preclinical cancer studies?
- Dose ranges : 1–10 μM in cell culture models (e.g., hepatocellular carcinoma lines QGY7703 and Huh7), with IC50 values of 3.79–4.04 μM .
- Treatment duration : Time-dependent effects are observed at 6–24 hours for cell cycle arrest and apoptosis induction .
- Validation : Western blotting for CDK2/4/6, cyclin D/E, and phosphorylated Rb is critical to confirm target modulation .
Advanced Research Questions
Q. How can researchers reconcile vanoxerine's dual role as a dopamine reuptake inhibitor and CDK2/4/6 inhibitor in mechanistic studies?
- Context-dependent targeting : Tissue-specific expression of DAT vs. CDKs may explain divergent effects. For example, in neuronal models, DAT inhibition dominates , while in cancer cells, CDK inhibition is primary .
- Experimental design : Use isoform-specific CDK inhibitors (e.g., palbociclib for CDK4/6) alongside vanoxerine to isolate mechanisms. Concurrently, DAT knockout models can clarify off-target effects in non-neuronal tissues .
Q. What experimental strategies are recommended to optimize vanoxerine's dose-response in hepatocellular carcinoma models with varying IC50 values?
- Cell line stratification : Profile baseline CDK2/4/6 and DAT expression (via qPCR/Western blot) to identify sensitive lines .
- Combinatorial screens : Test vanoxerine with chemotherapeutics (e.g., sorafenib) to assess synergy using Chou-Talalay analysis .
- Pharmacodynamic markers : Monitor G1 phase arrest (flow cytometry) and apoptotic markers (Annexin V/PI) to correlate efficacy with mechanism .
Q. What methodologies are employed to analyze vanoxerine's multichannel blocking effects on cardiac ion channels?
- Patch-clamp electrophysiology : Quantify blockade of IKr (hERG), L-type calcium, and sodium channels in cardiomyocytes .
- Frequency-dependence assays : Test ion channel inhibition at varying pacing rates to model arrhythmic conditions .
- In vivo models : Use canine sterile pericarditis models to evaluate antiarrhythmic efficacy and QT interval safety .
Q. How can researchers address contradictions in vanoxerine's efficacy across preclinical models (e.g., Parkinson's vs. cancer)?
- Dose optimization : Parkinson’s models may require lower doses (nanomolar range) for DAT inhibition, while cancer models need micromolar doses for CDK effects .
- Species-specific differences : Compare rodent vs. human DAT and CDK isoform affinities using recombinant systems .
- Meta-analysis : Aggregate data from heterogeneous studies (e.g., Zhu et al., 2021 vs. dopamine uptake assays ) to identify confounding variables like cell type or assay conditions.
Q. Methodological Considerations
- Data contradiction analysis : When conflicting results arise (e.g., cardiac safety vs. arrhythmia treatment potential), prioritize in vivo electrophysiology (e.g., wedge preparations) over single-channel assays to assess integrated effects .
- Model selection : For toxicity studies, zebrafish models offer high-throughput screening for oto-/nephrotoxicity, leveraging dopamine’s protective role in cisplatin-induced damage .
Properties
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-3,5-6,8-15,28H,4,7,16-22H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBSKSYCRFWIRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34Cl2F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042570 | |
Record name | Vanoxerine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67469-78-7 | |
Record name | Vanoxerine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vanoxerine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VANOXERINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWO1IP03EV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.